Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,5-dihydrothiazol-2-yl) ethanethioate: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydrothiazol-2-yl) ethanethioate typically involves the reaction of 2-aminothiazole with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-aminothiazole+ethanethiol→S-(4,5-dihydrothiazol-2-yl) ethanethioate
Industrial Production Methods: In an industrial setting, the production of S-(4,5-dihydrothiazol-2-yl) ethanethioate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4,5-dihydrothiazol-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: S-(4,5-dihydrothiazol-2-yl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new antibiotics and antifungal agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, S-(4,5-dihydrothiazol-2-yl) ethanethioate is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of S-(4,5-dihydrothiazol-2-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
- S-(4,5-dihydro-2-methylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-phenylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-ethylthiazol-2-yl) ethanethioate
Comparison: S-(4,5-dihydrothiazol-2-yl) ethanethioate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to its analogs, S-(4,5-dihydrothiazol-2-yl) ethanethioate may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
408331-56-6 |
---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)9-5-6-2-3-8-5/h2-3H2,1H3 |
InChI Key |
CDBIQGJENIVJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.